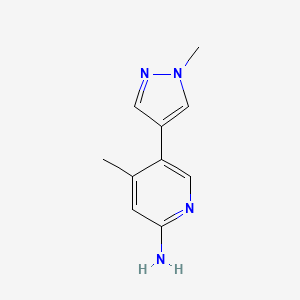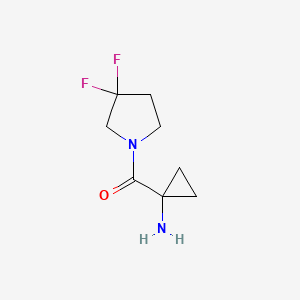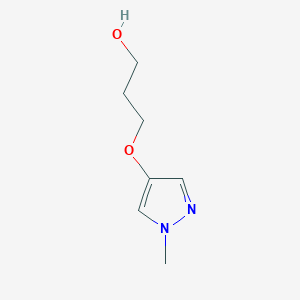
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound with the molecular formula C7H12N2O It features a pyrazole ring substituted with a methyl group at the 1-position and an oxypropanol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.
Reduction: Formation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool in the investigation of biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxypropanol group can enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
- 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol
- 3-((5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
- 3-((1H-1,2,4-Triazol-1-yl)propan-1-ol
Uniqueness
Compared to similar compounds, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature can enhance its specificity and potency in various applications, making it a valuable compound for research and industrial use.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
3-(1-methylpyrazol-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C7H12N2O2/c1-9-6-7(5-8-9)11-4-2-3-10/h5-6,10H,2-4H2,1H3 |
InChI 键 |
HBZJBBSZRUMOCF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


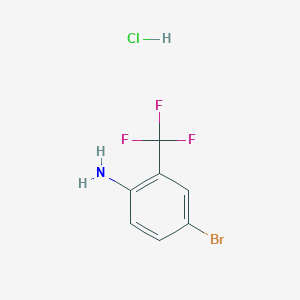

![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)

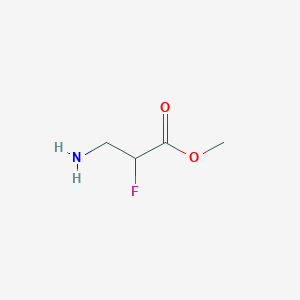

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)

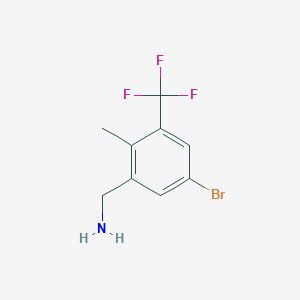
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)

